molecular formula C10H12ClNO B15272539 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanal

3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanal

Cat. No.: B15272539
M. Wt: 197.66 g/mol
InChI Key: HKJNEXTUHJOICP-UHFFFAOYSA-N
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Description

3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanal is an organic compound that belongs to the class of chloropyridines. This compound is characterized by the presence of a chlorinated pyridine ring attached to a dimethylpropanal group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanal typically involves the chlorination of pyridine derivatives followed by the introduction of the dimethylpropanal group. One common method involves the reaction of 3-chloropyridine with 2,2-dimethylpropanal under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloropyridin-4-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of the aldehyde group.

    3-(3-Chloropyridin-4-yl)propanoic acid: This compound features a carboxylic acid group instead of the aldehyde group.

Uniqueness

3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanal is unique due to the presence of the dimethylpropanal group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

3-(3-chloropyridin-4-yl)-2,2-dimethylpropanal

InChI

InChI=1S/C10H12ClNO/c1-10(2,7-13)5-8-3-4-12-6-9(8)11/h3-4,6-7H,5H2,1-2H3

InChI Key

HKJNEXTUHJOICP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=NC=C1)Cl)C=O

Origin of Product

United States

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